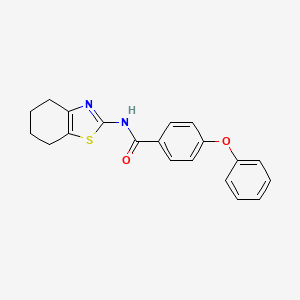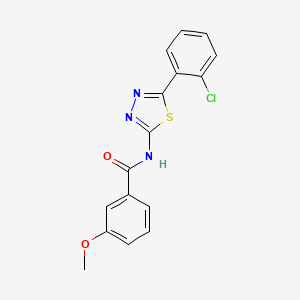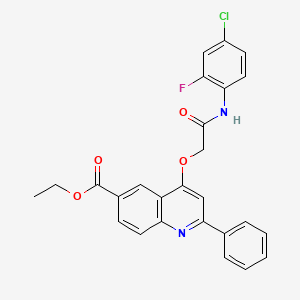
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C26H20ClFN2O4 and its molecular weight is 478.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinoline Derivatives as Fluorophores and Antioxidants
Quinoline derivatives are recognized for their efficacy as fluorophores, utilized extensively in biochemistry and medicine for probing various biological systems. The search for new compounds with enhanced sensitivity and selectivity continues to be of significant importance. In particular, aminoquinolines are promising candidates for potential antioxidants and radioprotectors, indicating their versatile applications in scientific research beyond their traditional use. Such findings were elaborated by Aleksanyan and Hambardzumyan (2013), suggesting the relevance of quinoline derivatives in developing sensitive and selective compounds for biological studies (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Applications
Quinolines have also been studied for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens. This underscores the potential of quinoline derivatives in addressing microbial resistance and developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Role in Cancer Research
Further extending their utility, certain quinoline derivatives have been identified as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents. Riadi et al. (2021) detailed the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative, highlighting its potent cytotoxic activity against various human cancer cell lines. This reinforces the significance of quinoline derivatives in cancer research, offering avenues for novel therapeutic strategies (Riadi et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinoline derivatives are critical aspects of their research applications. Hisham et al. (2019) focused on synthesizing selected N-aryl-2-aminoquinolines, investigating their fluorescence properties which are vital for applications in biological imaging and sensors. Such studies provide insights into the luminescence properties of quinoline derivatives, facilitating their application in diverse scientific research areas (Hisham et al., 2019).
特性
IUPAC Name |
ethyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRWZKHDGAXQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

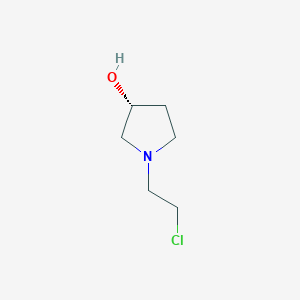
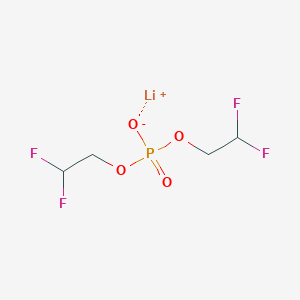
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
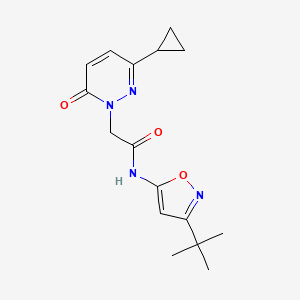
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
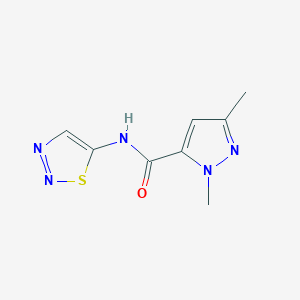
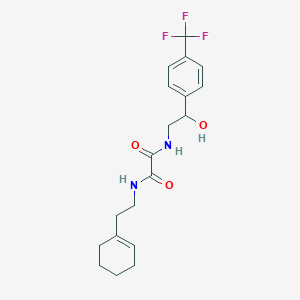
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
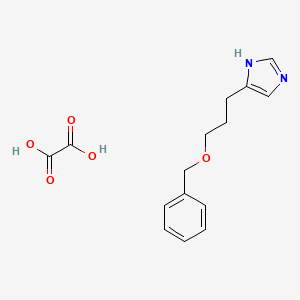
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
